molecular formula C9H8O3 B585630 3-(Hydroxymethyl)benzofuran-4-ol CAS No. 149705-60-2

3-(Hydroxymethyl)benzofuran-4-ol

Cat. No. B585630
CAS RN: 149705-60-2
M. Wt: 164.16
InChI Key: DXAAVGXQYPBHCL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzofuran-4-ol, also known as 3-(hydroxymethyl)-1-benzofuran-4-ol, 3-(hydroxymethyl)-4-benzofuranol, and 3-Methylolbenzofuran-4-ol, is a compound with the molecular formula C9H8O3 .


Synthesis Analysis

Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of ortho -hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)benzofuran-4-ol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 3-(Hydroxymethyl)benzofuran-4-ol, have been the subject of various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .

Scientific Research Applications

  • Antiproliferative Activity: A study by Ma et al. (2017) on neolignans from Daphniphyllum macropodum Miq., including a compound similar to 3-(Hydroxymethyl)benzofuran-4-ol, revealed significant antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential applications in cancer treatment (Ma et al., 2017).

  • β-Amyloid Aggregation Inhibition: Choi et al. (2004) synthesized a series of benzofurans, closely related to 3-(Hydroxymethyl)benzofuran-4-ol, with applications as β-amyloid aggregation inhibitors. This points to their potential use in treating Alzheimer's disease (Choi et al., 2004).

  • Antimicrobial and Antioxidant Properties: Rangaswamy et al. (2017) found that benzofuran compounds exhibit significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

  • ERβ Selective Ligands: Collini et al. (2004) discovered that benzofuran compounds could act as potent and selective ligands for ERβ, a receptor involved in various physiological processes, indicating potential therapeutic applications in hormone-related conditions (Collini et al., 2004).

  • Optoelectronic Applications: Chen et al. (2013) explored benzofuran-fused phosphole derivatives, demonstrating their potential in optoelectronic applications like OLEDs, which could be relevant for the development of new electronic materials (Chen et al., 2013).

  • Synthesis of Functionalized Benzofuran Derivatives: Ionita et al. (2010) described a palladium-catalyzed method for synthesizing 3-arylbenzofuran derivatives, highlighting the versatility of benzofuran compounds in organic synthesis (Ionita et al., 2010).

Mechanism of Action

While the specific mechanism of action for 3-(Hydroxymethyl)benzofuran-4-ol is not mentioned in the retrieved papers, benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in the field of drug discovery .

Future Directions

Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area could focus on developing new therapeutic agents to address resistance to antibiotics and exploring the full therapeutic potential of benzofuran-based compounds .

properties

IUPAC Name

3-(hydroxymethyl)-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAAVGXQYPBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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